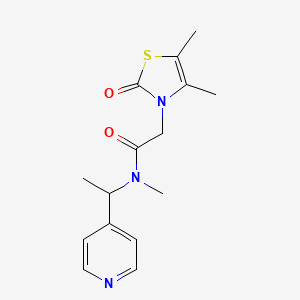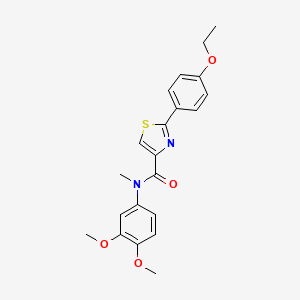![molecular formula C15H21FN2O2 B7534292 3-(4-fluorophenoxy)-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B7534292.png)
3-(4-fluorophenoxy)-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenoxy)-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide, commonly known as FPPP, is a synthetic compound that belongs to the class of amides. It has been widely used in scientific research to investigate its mechanism of action and physiological effects. In
作用機序
FPPP exerts its effects by binding to specific receptors in the brain, such as the sigma-1 receptor and the dopamine transporter. By binding to these receptors, FPPP can modulate their activity and alter the levels of neurotransmitters in the brain. This can lead to changes in various physiological processes, such as pain perception, mood regulation, and motor function.
Biochemical and Physiological Effects:
FPPP has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to increased locomotor activity and reward-seeking behavior. FPPP has also been shown to have analgesic effects, reducing pain perception in animal models. In addition, FPPP has been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
実験室実験の利点と制限
One of the main advantages of using FPPP in lab experiments is its high potency and selectivity for specific receptors in the brain. This allows researchers to investigate the function of these receptors with high precision and accuracy. However, one of the limitations of using FPPP is its potential for toxicity and adverse effects. Careful dosing and monitoring are required to ensure the safety of animals used in experiments.
将来の方向性
There are many potential future directions for research on FPPP. One area of interest is the development of new compounds that target the sigma-1 receptor, which has been implicated in various neurological disorders, such as Alzheimer's disease and schizophrenia. Another area of interest is the investigation of the role of FPPP in modulating the activity of other neurotransmitter systems in the brain, such as the glutamatergic system. Finally, the potential therapeutic applications of FPPP in treating various neurological disorders warrant further investigation.
合成法
The synthesis of FPPP involves the reaction of 4-fluorophenol with N-methyl-2-pyrrolidone, followed by the addition of 3-bromo-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide. The resulting product is then purified using various techniques, such as column chromatography and recrystallization.
科学的研究の応用
FPPP has been used extensively in scientific research as a tool to investigate the function of various receptors in the brain. It has been shown to bind to and activate the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and mood regulation. FPPP has also been used as a probe to study the function of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain.
特性
IUPAC Name |
3-(4-fluorophenoxy)-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c1-18-9-2-3-13(18)11-17-15(19)8-10-20-14-6-4-12(16)5-7-14/h4-7,13H,2-3,8-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCPKUTYFRLCGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CNC(=O)CCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylpropanamide](/img/structure/B7534221.png)

![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-6-propan-2-yloxypyridine-3-carboxamide](/img/structure/B7534235.png)
![2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide](/img/structure/B7534256.png)

![3-[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl]sulfanyl-1-(3-chlorophenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B7534276.png)
![1-ethyl-N,N-dimethyl-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanylmethyl]benzimidazole-5-sulfonamide](/img/structure/B7534280.png)
![[1-(Cyclopentylamino)-1-oxopropan-2-yl] 2-(4-chloro-2-nitrophenoxy)propanoate](/img/structure/B7534287.png)
![N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide](/img/structure/B7534294.png)
![5-[(5-Phenyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7534300.png)
![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 3-sulfamoylbenzoate](/img/structure/B7534301.png)
![2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide](/img/structure/B7534303.png)
![1-(Azocan-1-yl)-3-[bis(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B7534306.png)
